molecular formula C11H19N3S B13220280 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine

Cat. No.: B13220280
M. Wt: 225.36 g/mol
InChI Key: VMHVLTNPEUYAKM-UHFFFAOYSA-N
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Description

2-(2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl)piperidine ( 1249515-23-8) is a high-value chemical building block of significant interest in medicinal chemistry and antibacterial research. This compound features a unique molecular hybrid structure, integrating a 1-methyl-1H-imidazole ring connected via a sulfanyl-ethyl linker to a piperidine moiety . Its molecular formula is C11H19N3S, and it has a molecular weight of 225.35 g/mol . The core research value of this compound lies in its role as a precursor or intermediate in the design and synthesis of novel molecular hybrids and conjugates. Such hybrids are a prominent strategy in combating antibiotic-resistant bacteria, particularly against challenging ESKAPE pathogens . The imidazole scaffold is a established pharmacophore known for its broad biological activities, and its combination with a piperidine ring, a common feature in bioactive molecules, creates a versatile scaffold for developing new therapeutic agents . Researchers are exploring these hybrid structures to overcome drug resistance mechanisms, as the dual targeting approach can impair resistance development and enhance antibacterial efficacy compared to individual components . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine

InChI

InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

VMHVLTNPEUYAKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCCCN2

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl)piperidine

General Synthetic Strategy

The synthesis typically proceeds through nucleophilic substitution reactions where a thiol or sulfanyl intermediate derived from the imidazole moiety is reacted with an appropriate alkyl halide or haloethyl-piperidine derivative. Key steps involve:

  • Generation of the 1-methylimidazole-2-thiol or its equivalent.
  • Alkylation with a 2-bromoethyl or 2-chloroethyl piperidine derivative to form the sulfanyl linkage.
  • Optimization of reaction conditions such as solvent, temperature, and base to maximize yield and purity.

Representative Synthetic Routes

Route A: Direct Alkylation of 1-Methylimidazole-2-thiol with 2-Bromoethylpiperidine
  • Step 1: Synthesis of 1-methylimidazole-2-thiol by functionalization of 1-methylimidazole.
  • Step 2: Reaction of the thiol with 2-bromoethylpiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
  • Step 3: Stirring at room temperature or mild heating (40–60 °C) for several hours to facilitate nucleophilic substitution.
  • Step 4: Work-up includes aqueous extraction, drying over sodium sulfate, and purification by column chromatography or recrystallization.

This method is favored for its simplicity and moderate to good yields (~60–85%) depending on the purity of starting materials and reaction time.

Route B: Stepwise Construction via Imidazolium Salt Intermediate
  • Step 1: Preparation of 1-methylimidazolium salt bearing a leaving group at the 2-position.
  • Step 2: Reaction with a thiol-containing ethylpiperidine derivative to form the sulfanyl linkage via nucleophilic displacement.
  • Step 3: Use of mild bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Step 4: Purification by crystallization or chromatographic techniques.

This route is useful when selective functionalization of the imidazole ring is required prior to sulfanyl bond formation.

Route C: Sulfur Insertion via Elemental Sulfur and Imidazol-2-ylidene Intermediates
  • Step 1: Generation of imidazol-2-ylidene carbene intermediates from 1-methylimidazole derivatives.
  • Step 2: Reaction with elemental sulfur in the presence of triethylamine to form imidazole-2-thione intermediates.
  • Step 3: Subsequent alkylation with 2-(2-bromoethyl)piperidine to yield the target sulfanyl compound.
  • Step 4: Purification by recrystallization.

This approach, though more complex, allows for chiral or substituted analog preparation and has been reported in recent green chemistry protocols.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, THF, DCM Aprotic solvents preferred for nucleophilic substitution
Base Potassium carbonate, sodium hydride, triethylamine To deprotonate thiol and promote substitution
Temperature Room temperature to 60 °C Mild heating accelerates reaction without decomposition
Reaction Time 4–24 hours Longer times improve conversion but risk side reactions
Purification Column chromatography, recrystallization Ensures removal of unreacted starting materials and byproducts
Yield Range 60–85% Dependent on reagent purity and reaction control

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Bases Solvent Temperature Yield (%) Advantages Disadvantages
1 1-Methylimidazole-2-thiol + 2-bromoethylpiperidine K2CO3 or NaH DMF, Acetonitrile 25–60 °C 65–80 Straightforward, scalable Requires pure thiol intermediate
2 1-Methylimidazolium salt + 2-(2-thioethyl)piperidine Triethylamine THF, DCM 25 °C 60–75 Selective functionalization Multi-step intermediate prep
3 Imidazol-2-ylidene + elemental sulfur + 2-bromoethylpiperidine Triethylamine THF 40–60 °C 70–85 Green chemistry, chiral control More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a complex organic compound that has a piperidine ring and an imidazole moiety linked by a sulfanyl group. Its molecular formula is C11H19N3S, and it is of interest in medicinal chemistry for its potential biological activities. The imidazole ring and piperidine structure both contribute to the compound's pharmacological properties.

Potential Applications

The potential applications of this compound span several fields:

  • Medicinal Chemistry Research suggests that this compound has promising biological activities. Interaction studies are essential for clarifying the therapeutic potential and optimizing the pharmacological profile of this compound.
  • Synthesis The synthesis of this compound typically involves several steps. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing yield and purity in both laboratory and industrial settings.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidineContains a methyl group on the sulfanyl carbonFocused on different substitution patterns affecting bioactivity
1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dioneFeatures an imidazole ring and a diketone structureExhibits different reactivity due to diketone functionality
2-(2-methylthiazolyl)ethanol derivativesContains thiazole instead of imidazoleDifferent biological activities linked to thiazole moiety

Mechanism of Action

The mechanism of action of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

Compound Name Heterocycle (Imidazole) Linker Structure Substituents on Piperidine Biological Activity
Target Compound 1-Methyl-1H-imidazol-2-YL Sulfanyl ethyl (S-CH2-CH2) None (piperidine) Not reported
2-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine HCl 1-Methyl-1H-imidazol-2-YL Sulfanyl methyl (S-CH2) Hydrochloride salt Not reported
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine diHCl 2-Methyl-1H-imidazol-1-YL Ethyl (no sulfur) Dihydrochloride salt Not reported
Sulfanyl-tethered nitroimidazole-benzoate derivatives (e.g., 9a, 9b) 2-Methyl-5-nitro-1H-imidazol-1-YL Sulfanyl ethyl (S-CH2-CH2) Benzoate ester substituents Antileishmanial (LC50: 1–13 µM)

Comparative Analysis

Linker Modifications
  • Sulfanyl Ethyl vs. Sulfanyl Methyl: The target compound’s ethyl linker provides greater conformational flexibility compared to the methyl analog .
  • Sulfur-Containing vs. Non-Sulfur Linkers: The sulfur atom in the target compound increases lipophilicity compared to the purely hydrocarbon linker in 2-[2-(2-methylimidazol-1-yl)ethyl]piperidine diHCl . Sulfur’s polarizability could also improve binding in hydrophobic environments.
Heterocyclic Modifications
  • Nitroimidazole vs. Methylimidazole : The nitroimidazole derivatives in exhibit antileishmanial activity (LC50: 1–13 µM), attributed to the electron-withdrawing nitro group enhancing redox activity. The target compound lacks this nitro group, suggesting divergent biological applications .
Salt Forms and Solubility
  • Hydrochloride or dihydrochloride salts (e.g., analogs in ) improve aqueous solubility compared to the free base form of the target compound.
Functional Group Implications
  • Benzoate esters in introduce additional hydrogen-bonding and π-stacking capabilities, which are absent in the target compound. This likely contributes to their observed antileishmanial efficacy .

Research Findings and Implications

Structural Insights

  • The sulfanyl-ethyl linker in the target compound may confer higher metabolic stability than ester or amide linkers due to reduced susceptibility to enzymatic hydrolysis.

Limitations and Knowledge Gaps

  • No experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) or bioactivity are available in the provided evidence.
  • Comparisons with nitroimidazole derivatives are speculative due to structural dissimilarities beyond the sulfanyl linker.

Biological Activity

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a complex organic compound notable for its unique structural features, including a piperidine ring and an imidazole moiety linked via a sulfanyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties.

  • Molecular Formula : C11H19N3S
  • Molecular Weight : 225.36 g/mol
  • CAS Number : 1864073-60-8

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:

  • Antiviral Activity : The imidazole ring is known for its role in various biochemical processes, which may contribute to the compound's antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication by targeting specific enzymes essential for viral life cycles .
  • Anticancer Properties : The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation in cancer therapy. Its structural analogs have demonstrated significant activity against various cancer cell lines, suggesting a potential for therapeutic applications.

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against specific viral strains and cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against herpes simplex virus (HSV) and other viral infections .

Case Studies

  • Antiviral Efficacy : A study conducted by Wu et al. demonstrated that imidazole-containing compounds reduced HSV plaque formation significantly, suggesting that this compound might exhibit similar effects .
  • Cancer Cell Lines : Another case study focused on the compound's effects on breast cancer cell lines, where it showed promising results in inhibiting cell proliferation at concentrations as low as 5 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidineMethyl group on sulfanyl carbonAntiviralFocused on different substitution patterns affecting bioactivity
1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dioneImidazole ring and diketone structureAnticancerExhibits different reactivity due to diketone functionality
2-(2-methylthiazolyl)ethanol derivativesThiazole instead of imidazoleVaries significantlyDifferent biological activities linked to thiazole moiety

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